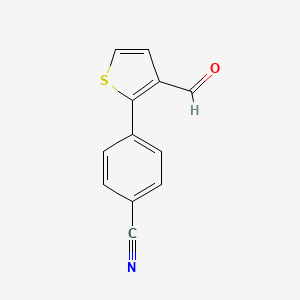
N-(3-ethynylphenyl)cyclopropanecarboxamide
Descripción general
Descripción
N-(3-ethynylphenyl)cyclopropanecarboxamide, also known as CPP or CX-5461, is a small molecule drug. It has a molecular weight of 185.22 g/mol . The molecular formula is C12H11NO .
Molecular Structure Analysis
The molecular structure of N-(3-ethynylphenyl)cyclopropanecarboxamide consists of a cyclopropane ring attached to a carboxamide group and a phenyl ring. The phenyl ring has an ethynyl group attached to it .Physical And Chemical Properties Analysis
N-(3-ethynylphenyl)cyclopropanecarboxamide has a density of 1.2±0.1 g/cm3 and a boiling point of 384.7±25.0 °C at 760 mmHg . The flash point is 228.3±8.1 °C . The exact mass is 185.084061 .Aplicaciones Científicas De Investigación
Mechanistic Aspects in Cyclization
- The cyclization of 1-(2-ethynylphenyl)-3,3-dialkyltriazenes, including structures similar to N-(3-ethynylphenyl)cyclopropanecarboxamide, reveals interesting mechanistic pathways. These cyclizations, occurring both thermally and under copper-mediated conditions, demonstrate diverse chemical behaviors such as carbene formation, pseudocoarctate pathways, and pericyclic reactions. Such studies are crucial for understanding the chemical behavior of these compounds in various conditions (Kimball, Weakley, Herges, & Haley, 2002).
Optoelectronic Applications
- Research on ethynyl-pyrene derivatives, which are structurally related to N-(3-ethynylphenyl)cyclopropanecarboxamide, highlights their potential in optoelectronic devices. These compounds exhibit tunable photoluminescence and have been utilized in robust and highly fluorescent gels, which are integral in the construction of field-effect transistors. This indicates a potential application of similar compounds in optoelectronics (Diring, Camerel, Donnio, Dintzer, Toffanin, Capelli, Muccini, & Ziessel, 2009).
Synthetic Methodologies in Organic Chemistry
- The arylation of methylene C(sp3)-H bonds in cyclopropanes, like N-(3-ethynylphenyl)cyclopropanecarboxamide, is significant for creating di- and trisubstituted cyclopropanecarboxamides with specific stereochemistry. Such methodologies are crucial for synthesizing complex organic compounds, offering pathways to novel structures with potential therapeutic and material applications (Parella, Gopalakrishnan, & Babu, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-9-4-3-5-11(8-9)13-12(14)10-6-7-10/h1,3-5,8,10H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDPFVUTWWTEFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)
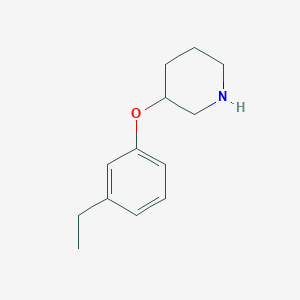
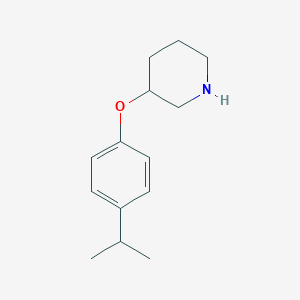
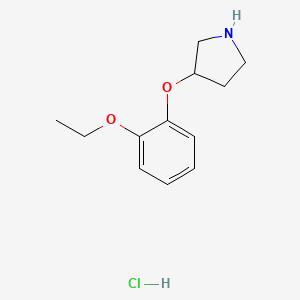
![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)
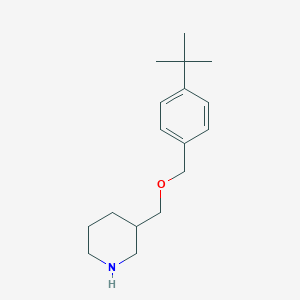
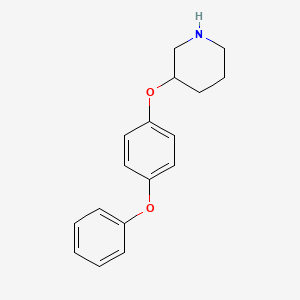

![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)
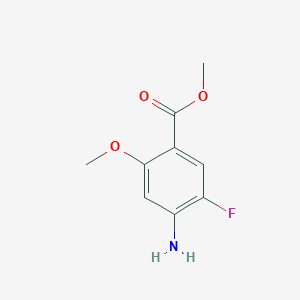
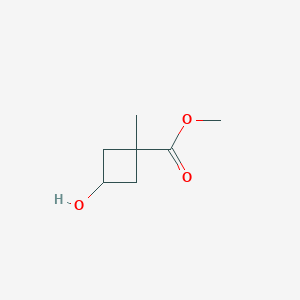
![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)
